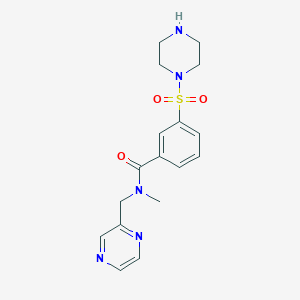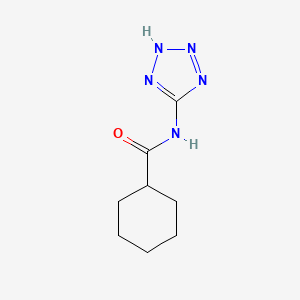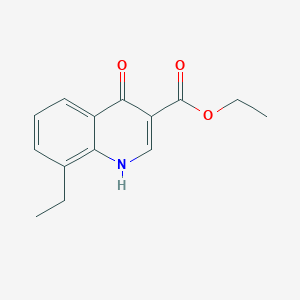
N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP hydrochloride is a potent inhibitor of monoamine oxidase B (MAO-B) and has been studied for its ability to treat neurodegenerative diseases such as Parkinson's disease.
Mechanism of Action
N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride hydrochloride works by inhibiting the activity of MAO-B, an enzyme that is responsible for breaking down dopamine in the brain. By inhibiting MAO-B, this compound hydrochloride can increase the levels of dopamine in the brain, which can improve motor function in Parkinson's disease patients.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. Research has shown that this compound hydrochloride can increase the levels of dopamine in the brain, which can improve motor function in Parkinson's disease patients. In addition, this compound hydrochloride has been shown to reduce the levels of oxidative stress and inflammation in the brain, which can help to protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride hydrochloride in lab experiments is its potent inhibitory effect on MAO-B activity. This allows researchers to study the effects of elevated dopamine levels in the brain, which can provide valuable insights into the underlying mechanisms of Parkinson's disease. However, one of the limitations of using this compound hydrochloride is its potential toxicity. This compound hydrochloride has been shown to be toxic to dopaminergic neurons in the brain, which can limit its use in certain types of experiments.
Future Directions
There are a number of future directions for research on N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride hydrochloride. One area of interest is the development of new and more effective MAO-B inhibitors that can be used to treat Parkinson's disease. Another area of interest is the study of the potential neuroprotective effects of this compound hydrochloride, which could have implications for the treatment of other neurodegenerative diseases. Finally, research on the toxic effects of this compound hydrochloride could help to identify new targets for the development of neuroprotective therapies.
Synthesis Methods
N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-chloro-N-(2-pyrazinylmethyl)acetamide with N-methylpiperazine and sulfonyl chloride. The resulting product is then purified and crystallized to obtain this compound hydrochloride in its final form.
Scientific Research Applications
N-methyl-3-(1-piperazinylsulfonyl)-N-(2-pyrazinylmethyl)benzamide hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease. Research has shown that this compound hydrochloride can effectively inhibit MAO-B activity, which is known to be elevated in the brains of Parkinson's disease patients. By inhibiting MAO-B, this compound hydrochloride can prevent the breakdown of dopamine, a neurotransmitter that is essential for normal motor function.
Properties
IUPAC Name |
N-methyl-3-piperazin-1-ylsulfonyl-N-(pyrazin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-21(13-15-12-19-5-6-20-15)17(23)14-3-2-4-16(11-14)26(24,25)22-9-7-18-8-10-22/h2-6,11-12,18H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMUPRRCRBGOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B5596290.png)
![5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5596294.png)


![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5596319.png)
![3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)
![N-1,3-benzothiazol-2-yl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5596337.png)



![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)
![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)
![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)

